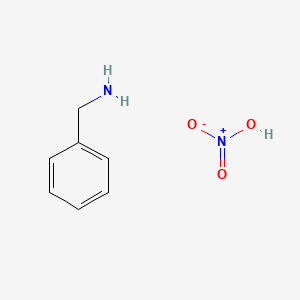![molecular formula C9H16N2O6 B14667943 N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine CAS No. 40423-02-7](/img/structure/B14667943.png)
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a derivative of glycine and is classified as an aminocarboxylic acid . This compound is known for its ability to form stable complexes with metal ions, making it valuable in numerous applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine typically involves the reaction of diethylenetriamine with formaldehyde and sodium cyanide, followed by hydrolysis . The reaction conditions often include a weakly acidic medium (pH 6) and moderate temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields, simple reaction control, and minimal impurities . The process often involves continuous production methods and the use of inexpensive raw materials, such as the raw mixture from Strecker synthesis .
化学反应分析
Types of Reactions
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: Substitution reactions can occur, particularly involving the carboxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学研究应用
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to form stable complexes with metal ions.
Biology: Employed in biochemical assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in diagnostic imaging, particularly in magnetic resonance imaging (MRI) as a contrast agent.
Industry: Applied in water treatment, detergents, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine involves its ability to chelate metal ions. It forms stable complexes by coordinating with metal ions through its carboxyl and amino groups . This chelation process is crucial in its applications, such as in MRI contrast agents, where it helps in enhancing the imaging quality by binding to metal ions .
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
N-(2-Carboxyethyl)iminodiacetic acid: A derivative of glycine with comparable chelating abilities.
Trisodium dicarboxymethyl alaninate: Known for its biodegradability and environmental compatibility.
Uniqueness
N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine is unique due to its high stability and strong chelating ability, making it particularly effective in applications requiring stable metal complexes . Its versatility in various fields, from medicine to industry, also sets it apart from other chelating agents .
属性
CAS 编号 |
40423-02-7 |
|---|---|
分子式 |
C9H16N2O6 |
分子量 |
248.23 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxymethyl)amino]ethyl-methylamino]acetic acid |
InChI |
InChI=1S/C9H16N2O6/c1-10(4-7(12)13)2-3-11(5-8(14)15)6-9(16)17/h2-6H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
RTZNBQDMLJXMJW-UHFFFAOYSA-N |
规范 SMILES |
CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


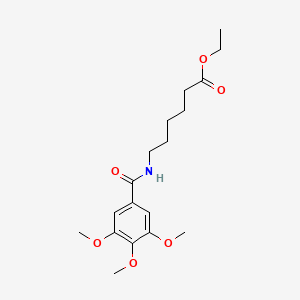
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
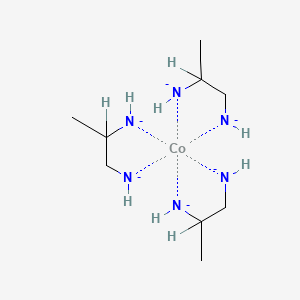
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
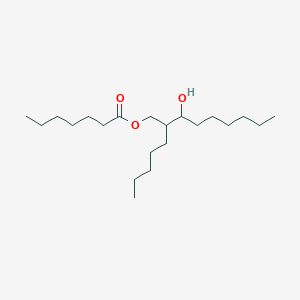
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)
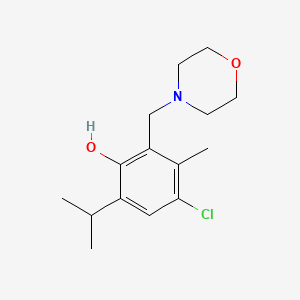
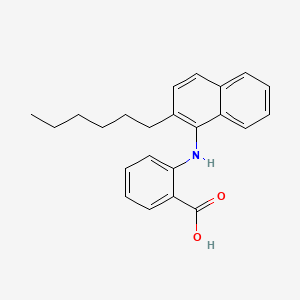

![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

